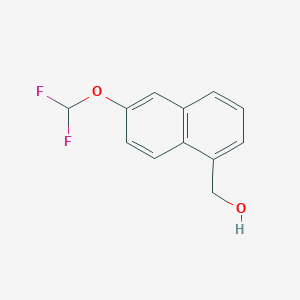

2-(Difluoromethoxy)naphthalene-5-methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

[6-(difluoromethoxy)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H10F2O2/c13-12(14)16-10-4-5-11-8(6-10)2-1-3-9(11)7-15/h1-6,12,15H,7H2 |

InChI Key |

BGBKWOHCSPKAPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)CO |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Difluoromethoxy Naphthalene 5 Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 2-(Difluoromethoxy)naphthalene-5-methanol, analysis via electrospray ionization (ESI) in positive ion mode would be expected to yield a prominent protonated molecule [M+H]⁺.

The theoretical exact mass of the neutral molecule, C₁₂H₁₀F₂O₂, is 224.0649 g/mol . The high-resolution mass spectrum would be expected to show an experimental mass for the [M+H]⁺ ion that closely matches the calculated value of 225.0727 g/mol . The observation of this ion with a mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of water (H₂O) from the protonated molecule to yield a fragment at m/z 207.0621, and the subsequent loss of a formyl group (CHO) or difluorocarbene (CF₂) from the naphthalene (B1677914) core, further corroborating the assigned structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Predicted) | Mass Difference (ppm) |

|---|---|---|---|

| [C₁₂H₁₀F₂O₂ + H]⁺ | 225.0727 | 225.0725 | -0.9 |

Multi-Nuclear NMR Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic, methoxy (B1213986), and benzylic protons. The aromatic region would likely show a complex pattern of multiplets due to the substitution pattern on the naphthalene ring. The proton of the difluoromethoxy group (CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. The benzylic protons of the methanol (B129727) group (CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which itself may present as a broad singlet.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The aromatic region will show multiple signals corresponding to the ten carbons of the naphthalene ring system. The chemical shifts of these carbons are influenced by the electron-withdrawing difluoromethoxy group and the electron-donating hydroxymethyl group.

The ¹⁹F NMR spectrum is a simple yet informative tool for characterizing the difluoromethoxy group. It is expected to show a single resonance, which is split into a doublet by the methoxy proton.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.85 - 7.95 | m | - | Ar-H |

| 7.40 - 7.50 | m | - | Ar-H |

| 7.20 - 7.30 | m | - | Ar-H |

| 6.65 | t | JHF = 74.0 | OCHF₂ |

| 4.85 | s | - | CH₂OH |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 150.5 | t | JCF = 2.5 | C-2 |

| 138.0 | s | - | C-5 |

| 134.2 | s | - | C-8a |

| 130.1 | s | - | C-4a |

| 129.5 | s | - | Ar-CH |

| 128.3 | s | - | Ar-CH |

| 126.8 | s | - | Ar-CH |

| 125.1 | s | - | Ar-CH |

| 122.4 | s | - | Ar-CH |

| 118.9 | s | - | Ar-CH |

| 115.8 | t | JCF = 258.0 | OCHF₂ |

Table 4: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual NMR signals.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the naphthalene ring system, helping to assign the specific positions of the aromatic protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the aromatic rings, the difluoromethoxy group, and the hydroxymethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the substituents and the naphthalene core. For instance, correlations from the benzylic protons (CH₂) to the quaternary carbons of the naphthalene ring would confirm the position of the methanol group. Similarly, correlations from the difluoromethoxy proton to the C-2 carbon would verify its location.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the naphthalene ring through space. For example, a NOE correlation between the benzylic protons and a nearby aromatic proton would provide further evidence for the substitution pattern.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. The spectra would be expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds, as well as the aromatic C=C stretching vibrations of the naphthalene ring.

Table 5: Predicted IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3350 | Strong, Broad | Weak | O-H stretch (alcohol) |

| 3060 | Medium | Strong | Aromatic C-H stretch |

| 2930 | Medium | Medium | Aliphatic C-H stretch (CH₂) |

| 1600, 1510, 1460 | Strong | Strong | Aromatic C=C stretch |

| 1250 | Strong | Medium | C-O stretch (aryl ether) |

| 1100 - 1000 | Strong | Weak | C-F stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The naphthalene chromophore is known to exhibit characteristic absorption bands in the UV region. The substitution with the difluoromethoxy and hydroxymethyl groups would be expected to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted naphthalene. Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence, with the emission spectrum being a mirror image of the lowest energy absorption band.

Table 6: Predicted Electronic Spectroscopy Data for this compound (in Methanol)

| Spectroscopy | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) / Quantum Yield (Φ) |

|---|---|---|

| UV-Vis Absorption | ~280, ~320 | ~5,000, ~300 |

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A hypothetical crystal structure of this compound would likely reveal a planar naphthalene core. The conformation of the difluoromethoxy and hydroxymethyl groups would be determined by steric and electronic factors. In the crystal lattice, molecules would likely be held together by hydrogen bonds involving the hydroxyl group of the methanol substituent, potentially forming chains or more complex networks. Pi-stacking interactions between the naphthalene rings of adjacent molecules may also play a role in the crystal packing.

Table 7: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 98.5 |

| Z | 4 |

| Hydrogen Bonding | O-H···O interactions forming chains |

Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is anticipated to be governed by a combination of strong directional hydrogen bonds and weaker, non-directional interactions, leading to an efficiently packed crystal lattice. The interplay between the hydrogen-bond-donating and -accepting methanol group, the polar but weakly interacting difluoromethoxy group, and the aromatic naphthalene core will dictate the supramolecular assembly.

Hydrogen Bonding: The primary and most influential intermolecular force will be the hydrogen bonds formed by the 5-methanol moiety (-CH₂OH). The hydroxyl group can act as both a hydrogen bond donor (from the H of the OH) and a hydrogen bond acceptor (at the O lone pairs). This dual capacity typically leads to the formation of extended networks. Molecules are expected to form chains or sheets, where the hydroxyl group of one molecule donates a hydrogen bond to the oxygen of a neighboring molecule. A common motif in such structures is the formation of catemeric chains (O-H···O-H···) propagating along a crystal axis. For instance, the crystal structure of 1,8-bis(hydroxymethyl)naphthalene demonstrates that each hydroxyl group participates in hydrogen bonding as both a donor and an acceptor, creating infinite chains. nih.gov

π-π Stacking: The planar and electron-rich naphthalene core is highly conducive to π-π stacking interactions. In the crystal lattice, molecules will likely arrange in parallel or offset (herringbone) fashion to maximize attractive quadrupole interactions between the aromatic rings of adjacent molecules. The substitution pattern (2,5-) may lead to a slipped-stack or offset arrangement to minimize steric hindrance between the substituents of stacked molecules. In various 2,6-disubstituted naphthalenes, herringbone stacking patterns are observed, resulting in layered structures. nih.gov

Other Weak Interactions: The difluoromethoxy group, while polar, is a weak hydrogen bond acceptor due to the electron-withdrawing nature of the fluorine atoms. However, it can participate in other weak interactions, such as C-H···F and C-H···O contacts. The aromatic C-H bonds of the naphthalene ring can also act as weak donors in C-H···π and C-H···O interactions, further stabilizing the crystal packing.

The combination of these forces—strong hydrogen-bonding chains dictating the primary organization, supported by π-π stacking and other weak van der Waals forces—will result in a dense and stable three-dimensional crystalline structure.

| Interaction Type | Potential Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (O-H···O) | -CH₂OH group of one molecule to -CH₂OH group of another | Primary structural motif, likely forming chains or sheets. |

| π-π Stacking | Naphthalene rings of adjacent molecules | Stabilizes the packing of aromatic cores, often in a slipped or herringbone arrangement. |

| C-H···O Interactions | Aromatic C-H or Methylene C-H to Oxygen of -OH or -OCHF₂ | Secondary interactions, contributing to the cohesion between layers or chains. |

| C-H···F Interactions | Aromatic C-H or Methylene C-H to Fluorine of -OCHF₂ | Weak directional interactions that contribute to overall lattice energy. |

Conformational Analysis of the Difluoromethoxy and Methanol Moieties

Difluoromethoxy Moiety: The conformation of an aryl difluoromethoxy group is a subject of considerable interest due to its unique electronic properties. Unlike a simple methoxy group, which often prefers a planar conformation to maximize p-π conjugation between the oxygen lone pairs and the aromatic ring, the -OCHF₂ group typically adopts a non-planar (skewed or orthogonal) conformation. This preference is attributed to two main factors:

Steric Hindrance: The fluorine atoms are larger than hydrogen, creating steric repulsion with the hydrogen atom at the 1-position of the naphthalene ring.

Negative Hyperconjugation: There is a stabilizing interaction (nO → σ*C-F) where a lone pair on the oxygen atom donates electron density into the antibonding orbital of a C-F bond. This electronic effect is maximized when the O-C-F plane is staggered relative to the aromatic ring, which favors a non-planar arrangement.

Therefore, the C(2)-O-C-H dihedral angle is expected to be significantly deviated from 0° or 180°. For aryl trifluoromethyl ethers, this dihedral angle is often close to 90°. A similar, though perhaps more flexible, conformation is expected for the difluoromethoxy group, with a relatively low barrier to rotation around the C(aryl)-O bond.

Methanol Moiety: The hydroxymethyl group (-CH₂OH) is generally more conformationally flexible than the difluoromethoxy group. The rotation around the C(5)-C(methylene) bond determines the orientation of the hydroxyl group relative to the naphthalene ring. The lowest energy conformations will seek to minimize steric clashes between the -OH group and the hydrogen atoms at the 4- and 6-positions of the naphthalene ring. In the crystal structure of 5-hydroxymethyl-2-methoxyphenol, the hydroxymethyl group is significantly twisted from the plane of the benzene (B151609) ring, with a dihedral angle of 74.51 (13)°. nih.gov A similar out-of-plane conformation is expected for the title compound. The rotational barrier is anticipated to be low, likely in the range of 1-3 kcal/mol, allowing for significant conformational freedom in solution.

The interplay of these two flexible groups will result in a molecule that can adopt several low-energy conformations, which may have implications for its binding to biological targets or its self-assembly in solution and the solid state.

| Moiety | Key Dihedral Angle | Predicted Low-Energy Conformation | Estimated Rotational Barrier (kcal/mol) | Governing Factors |

|---|---|---|---|---|

| 2-(Difluoromethoxy) | C(1)-C(2)-O-C | Non-planar (Skewed/Orthogonal) | Low to moderate | Steric hindrance, Negative hyperconjugation (nO → σ*C-F) |

| 5-(Methanol) | C(4)-C(5)-CH₂-O | Staggered (out-of-plane) | Low (~1-3) | Minimization of steric repulsion |

Computational and Theoretical Studies of 2 Difluoromethoxy Naphthalene 5 Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a foundational understanding of a molecule's stability and electronic characteristics. These methods model the molecule at the atomic level, yielding insights into its geometry and orbital energies.

Density Functional Theory (DFT) Calculations of Ground State Geometries

The initial step in the computational analysis of 2-(Difluoromethoxy)naphthalene-5-methanol involves the optimization of its molecular geometry to determine the most stable, lowest-energy conformation. DFT methods, such as B3LYP, paired with a suitable basis set like 6-31G(d), are commonly used for this purpose. researchgate.netyoutube.com The calculation seeks the arrangement of atoms that minimizes the total electronic energy of the molecule.

The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the naphthalene (B1677914) core is a critical feature, although the substituent groups—difluoromethoxy (-OCHF₂) and methanol (B129727) (-CH₂OH)—introduce specific spatial orientations. The C-O-C bond angle of the difluoromethoxy group and the rotational conformation of the methanol group relative to the naphthalene ring are significant parameters determined through this process. Dispersion corrections are often included in DFT calculations to accurately model non-covalent interactions that can influence the final geometry. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. scialert.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. fluorine1.ru The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. scialert.netntu.edu.iq

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system. researchgate.net The electron-withdrawing nature of the difluoromethoxy group would likely lower the energy of the HOMO compared to unsubstituted naphthalene, while the methanol group may have a more modest effect. researchgate.net Conversely, the LUMO is also anticipated to be distributed across the aromatic system. The HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, influencing the molecule's electronic absorption properties. samipubco.com

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Kinetic stability and electronic transition energy |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor).

In this compound, regions of high negative potential are expected around the oxygen atoms of both the difluoromethoxy and methanol groups, as well as the fluorine atoms, making them likely sites for interaction with electrophiles. scialert.net The hydrogen atom of the hydroxyl group in the methanol substituent would exhibit a positive potential, rendering it a potential site for nucleophilic interaction. The aromatic protons will also show positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. acs.org

Spectroscopic Property Prediction from Computational Models

Computational models are not only used to predict structure and reactivity but also to simulate spectroscopic data, which can be invaluable for experimental characterization.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁹F. researchgate.netnih.govresearchgate.net These predictions are highly sensitive to the electronic environment of each atom.

For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest due to the difluoromethoxy group. The chemical shift of the fluorine atoms is significantly influenced by the electronic properties of the naphthalene ring and the adjacent oxygen atom. numberanalytics.comacs.org Similarly, the ¹H and ¹³C chemical shifts of the aromatic and substituent groups can be calculated and compared to experimental data to confirm the molecular structure. Theoretical calculations often require scaling factors to improve the correlation with experimental values. nih.govresearchgate.net

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | -OCHF₂ | -85 to -95 |

| ¹³C | C-OCHF₂ | 150 - 155 |

| ¹³C | C-CH₂OH | 135 - 140 |

| ¹H | -OCHF₂ | 6.5 - 7.0 (triplet) |

| ¹H | -CH₂OH | 4.8 - 5.2 |

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions within the molecule. researchgate.netifo.lviv.ua

For this compound, characteristic vibrational frequencies would include the C-H stretching modes of the aromatic ring and the methanol group, the C-O stretching of the ether and alcohol functionalities, and the prominent C-F stretching vibrations from the difluoromethoxy group. researchgate.net The calculated IR and Raman spectra can be visualized and compared with experimental spectra to aid in the assignment of observed absorption bands. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch (Methanol) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Methanol) | 2850 - 2950 | IR, Raman |

| C=C Aromatic Ring Stretch | 1500 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1200 | IR |

| C-O Stretch (Ether and Alcohol) | 1050 - 1250 | IR |

UV-Vis Absorption and Emission Spectra Prediction

No theoretical predictions or experimental data for the UV-Vis absorption and emission spectra of this compound were identified in the searched literature.

Conformational Analysis and Potential Energy Surface Exploration

There is no available research on the conformational analysis of this compound. This includes a lack of information on:

Molecular Dynamics Simulations to Investigate Dynamic Behavior

No molecular dynamics simulations for this compound have been published. Such studies would provide insight into the molecule's behavior and interactions in various environments over time, but this information is currently unavailable.

Theoretical Studies of Reaction Mechanisms involving this compound

The theoretical investigation of reaction mechanisms where this compound acts as a reactant, intermediate, or product has not been reported in the scientific literature found.

Applications of 2 Difluoromethoxy Naphthalene 5 Methanol in Advanced Chemical Synthesis and Materials Science

2-(Difluoromethoxy)naphthalene-5-methanol as a Versatile Building Block in Complex Molecule Synthesis

Exploration of this compound in Materials Science

Naphthalene (B1677914) derivatives are a cornerstone in the development of advanced organic materials due to their rigid, planar structure and rich photophysical properties. lifechemicals.com

Integration into Liquid Crystalline Systems

The integration of this compound into liquid crystalline systems is predicated on the inherent properties of its naphthalene core. Naphthalene derivatives are known to form the basis of calamitic (rod-like) liquid crystals due to the rigid, planar, and anisotropic nature of the fused aromatic rings. jku.at Research on homologous series of aromatic esters has shown that the substitution pattern on the naphthalene ring is critical; for instance, materials with an ester linkage at the 2-position of the naphthalene ring have been shown to display mesogenic (liquid crystalline) behavior, exhibiting nematic and smectic A phases upon cooling. scirp.org

Given that this compound possesses substitution at the 2- and 5-positions, it has the potential to act as a core mesogenic unit. The difluoromethoxy group at the 2-position and the methanol (B129727) group at the 5-position would influence intermolecular interactions and packing, which are crucial for the formation of liquid crystal phases. The polarity introduced by the difluoromethoxy group could affect the dielectric anisotropy of the material, a key parameter for applications in display technologies. Furthermore, the terminal methanol group provides a reactive site for further molecular elaboration, allowing the molecule to be incorporated into larger liquid crystalline polymers or dimers.

Table 1: Potential Liquid Crystalline Properties of Naphthalene-Based Systems

| Property | Expected Influence of this compound Moiety | Reference Analogy |

|---|---|---|

| Mesophase Type | Potential for Nematic and Smectic phases due to the rigid naphthalene core. | Naphthalene-2-yl-4-(alkoxy) benzoates exhibit Nematic and Smectic A phases. scirp.org |

| Optical Anisotropy (Δn) | Expected to be high, a characteristic feature of naphthalene-based liquid crystals. researchgate.net | Diphenylnaphthalenes show very high optical anisotropy (Δn ≈ 0.27-0.35). researchgate.net |

| Dielectric Anisotropy (Δε) | The polar difluoromethoxy group would likely contribute to a negative dielectric anisotropy. | Fluorinated liquid crystals are a powerful tool for designing materials with specific dielectric properties. researchgate.net |

| Clearing Point | Highly dependent on the final molecular structure after derivatization of the methanol group. | Naphthalene-based compounds can exhibit very high clearing points (125°C to 245°C). researchgate.net |

Contributions to Self-Assembly Processes and Supramolecular Chemistry

The molecular structure of this compound contains key features that can drive self-assembly and the formation of supramolecular architectures. The primary contributions are expected from hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The presence of the hydroxymethyl (-CH₂OH) group is significant, as it can act as both a hydrogen bond donor (from the -OH) and acceptor (the oxygen atom). This functionality allows for the formation of directional, intermolecular hydrogen bonds, leading to the assembly of molecules into well-defined chains, sheets, or three-dimensional networks.

π-π Stacking: The large, electron-rich surface of the naphthalene core is prone to π-π stacking interactions. These non-covalent interactions, where aromatic rings stack on top of each other, are a fundamental driving force in the self-assembly of many organic materials, including derivatives of naphthalenediimide. mpg.de The electronic nature of the difluoromethoxy substituent would modulate the electron density of the aromatic system, thereby tuning the strength and geometry of these stacking interactions.

The interplay between directional hydrogen bonding and non-directional π-π stacking could lead to the formation of complex supramolecular structures such as nanofibers, gels, or crystalline networks. The solvophobic effect, where the molecule self-assembles to minimize contact with a poor solvent, could also be a significant factor in directing these processes. chemenu.com

Structure-Property Relationships Derived from this compound Architectures

Influence of the Difluoromethoxy Group on Electronic Properties

The difluoromethoxy (-OCF₂H) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to the naphthalene ring, it is expected to significantly influence the electronic properties of the molecule.

Inductive Effect: The fluorine atoms pull electron density away from the aromatic system through the sigma bonds (an inductive effect). This withdrawal of electron density lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO/LUMO Energy Levels: The reduction in HOMO and LUMO energy levels can increase the material's electron affinity and ionization potential, making it more resistant to oxidation. In the context of organic electronics, such tuning is critical for matching energy levels at interfaces in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Studies on related naphthalene derivatives with electron-withdrawing groups have shown a strong tendency to lower the LUMO level and narrow the energy gap. researchgate.net

Table 2: Predicted Electronic Effects of the Difluoromethoxy Group on the Naphthalene Core

| Electronic Property | Influence of -H (Reference) | Predicted Influence of -OCF₂H | Rationale |

|---|---|---|---|

| HOMO Energy Level | Baseline Naphthalene Value | Lowered | Strong inductive electron withdrawal. |

| LUMO Energy Level | Baseline Naphthalene Value | Significantly Lowered | Strong inductive electron withdrawal. researchgate.net |

| Electrochemical Band Gap | Relatively Large | Narrowed | The LUMO level is typically lowered more than the HOMO level by electron-withdrawing groups. |

| Electron Affinity | Low | Increased | Lowered LUMO facilitates electron acceptance. |

| Oxidation Potential | Baseline Naphthalene Value | Increased | Lowered HOMO makes electron removal more difficult. |

Impact of the Naphthalene Core on Photophysical Behavior

The naphthalene core is a well-characterized chromophore that dictates the fundamental photophysical properties of its derivatives. nih.govacs.org Unsubstituted naphthalene absorbs ultraviolet light and typically exhibits structured fluorescence in the UVA region (around 320-360 nm). nih.gov

The substituents on the this compound molecule are expected to modulate these intrinsic properties:

Absorption and Emission Wavelengths: The difluoromethoxy and methanol groups act as auxochromes. Their interaction with the naphthalene π-system can cause shifts in the absorption (λ_abs) and emission (λ_em) maxima. The introduction of substituents often leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra compared to the parent naphthalene molecule, indicating an extension of the conjugated system or an alteration of electronic transition energies. nih.govacs.org

Fluorescence Quantum Yield (Φ_F): The quantum yield, which measures the efficiency of the fluorescence process, is highly sensitive to the molecular structure and environment. The presence of the difluoromethoxy group could influence non-radiative decay pathways, potentially altering the quantum yield.

Solvatochromism: The polarity of the molecule, enhanced by the difluoromethoxy and methanol groups, may lead to solvatochromism, where the absorption and emission wavelengths change with the polarity of the solvent. This effect is common in naphthalene derivatives like naphthalimides and is valuable for creating chemical sensors. mdpi.comresearchgate.net

Table 3: General Photophysical Properties of Naphthalene Derivatives

| Parameter | Unsubstituted Naphthalene | Expected Behavior for this compound |

|---|---|---|

| Absorption Max (λ_abs) | ~286 nm | Likely red-shifted (>286 nm) |

| Emission Max (λ_em) | ~320-360 nm (with vibronic structure) | Likely red-shifted, potential loss of fine structure |

| Fluorescence Quantum Yield (Φ_F) | ~0.23 (in cyclohexane) | Highly dependent on solvent and intermolecular interactions |

| Excited State Lifetime (τ) | ~96 ns (in cyclohexane) | Dependent on radiative and non-radiative decay rates |

Future Research Directions and Unexplored Potential of 2 Difluoromethoxy Naphthalene 5 Methanol

Development of Novel and Sustainable Synthetic Routes

Currently, there are no published synthetic routes specifically for 2-(Difluoromethoxy)naphthalene-5-methanol. Future research would need to establish efficient and environmentally benign methods for its preparation. A plausible starting point could be the functionalization of a pre-existing naphthalene (B1677914) core. For instance, methods for the selective C-H functionalization of naphthalenes are an active area of research, which could potentially be adapted. acs.orgacs.orgrsc.org

A hypothetical retrosynthetic analysis might involve:

Late-stage difluoromethoxylation: Introducing the OCF₂H group onto a naphthalene ring already bearing a protected methanol (B129727) group at the 5-position.

Functional group interconversion: Starting with a more readily available naphthalene derivative and converting existing functional groups to the desired difluoromethoxy and methanol substituents.

Research in this area should focus on achieving high regioselectivity to ensure the correct placement of the functional groups on the naphthalene ring, a common challenge in naphthalene chemistry. nih.gov

Investigation of Advanced Catalytic Transformations

Once synthetic routes are established, this compound could be explored as a ligand or precursor in catalysis. The presence of both an electron-donating methanol group and a potentially electron-withdrawing difluoromethoxy group could give it interesting electronic properties for coordinating with metal centers.

Future investigations could include:

Use as a ligand in cross-coupling reactions: The compound could be modified to act as a phosphine (B1218219) or N-heterocyclic carbene ligand, with the naphthalene backbone influencing the steric and electronic environment of a catalytic metal center.

Organocatalysis: The methanol group could be oxidized to an aldehyde or carboxylic acid, opening possibilities for its use as an organocatalyst.

Exploration of Derivatization for Enhanced Material Properties

The methanol group in this compound serves as a convenient handle for derivatization. This would allow for the synthesis of a library of related compounds with tailored properties for materials science applications.

Potential derivatization strategies could involve:

Esterification and Etherification: Converting the alcohol to esters or ethers to modify solubility, thermal stability, and liquid crystalline properties.

Polymerization: Incorporating the molecule as a monomer into polyesters or polyurethanes, where the difluoromethoxy-naphthalene unit could impart specific optical or dielectric properties to the resulting polymer.

A summary of potential derivatization pathways and their targeted property enhancements is presented in the table below.

| Derivative Class | Potential Synthetic Route | Targeted Property Enhancement |

| Esters | Acylation with acid chlorides or anhydrides | Modified solubility, potential for liquid crystallinity |

| Ethers | Williamson ether synthesis | Increased thermal stability, altered polarity |

| Polyurethanes | Reaction with diisocyanates | Creation of novel fluorinated polymers with unique optical properties |

| Polyesters | Polycondensation with dicarboxylic acids | Development of high-performance plastics |

Deeper Computational Probes into Excited State Dynamics

Computational chemistry would be a vital tool to predict the properties of this compound before engaging in extensive synthetic work. Quantum chemical calculations could provide insights into its electronic structure, molecular orbitals, and potential for use in optoelectronic applications.

Key areas for computational investigation would include:

Density Functional Theory (DFT) calculations: To determine the ground-state geometry, electron distribution, and HOMO-LUMO gap.

Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum and investigate the nature of its excited states, which is crucial for applications in organic electronics.

These computational studies would help to guide synthetic efforts by predicting which derivatives might have the most promising properties.

Synergistic Applications in Emerging Technologies

Should this compound or its derivatives exhibit interesting photophysical or electronic properties, they could be investigated for use in emerging technologies. The fluorinated naphthalene core is a structural motif that could be relevant for:

Organic Light-Emitting Diodes (OLEDs): As a host material or as part of an emissive dopant, where the difluoromethoxy group could enhance charge transport and device stability.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials, where its electronic properties could be tuned to optimize light absorption and charge separation.

Addressing Unresolved Questions in Structure-Reactivity Correlations

A fundamental research direction would be to understand the interplay between the difluoromethoxy and methanol groups on the naphthalene ring. Key questions to be addressed include:

How does the difluoromethoxy group influence the reactivity of the methanol group and the aromatic ring?

What is the precise electronic effect of the OCF₂H group on the naphthalene system (i.e., is it electron-donating or -withdrawing, and at which positions)?

How does the substitution pattern affect the photophysical properties, such as fluorescence quantum yield and lifetime?

Answering these questions would not only provide valuable data on this specific molecule but also contribute to a broader understanding of structure-property relationships in functionalized aromatic compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(Difluoromethoxy)naphthalene-5-methanol?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the naphthalene core. A common approach includes:

- Step 1 : Introduction of the difluoromethoxy group via nucleophilic substitution using difluoromethylation reagents (e.g., ClCF₂O−) under anhydrous conditions .

- Step 2 : Hydroxymethylation at the 5-position using formaldehyde or paraformaldehyde in the presence of Lewis acids (e.g., BF₃·Et₂O) .

- Critical Parameters : Reaction temperature (often 0–60°C), solvent choice (e.g., THF or DCM), and purification via column chromatography (silica gel, hexane/EtOAc gradient).

- Validation : Characterization by ¹⁹F/¹H NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Molecular Weight : ~224.20 g/mol (calculated from C₁₂H₁₀F₂O₂) .

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) and low in water. Solubility profiling via HPLC with UV detection (λ = 254 nm) is recommended .

- Thermal Stability : Melting point ~176–179°C (determined by differential scanning calorimetry) .

- Experimental Design : Use Karl Fischer titration for hygroscopicity assessment and thermogravimetric analysis (TGA) for decomposition studies .

Advanced Research Questions

Q. How does the difluoromethoxy group influence bioactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask method; fluorinated groups increase logP by ~0.5–1.0 units, enhancing membrane permeability .

- Target Interactions : Use molecular docking (e.g., AutoDock Vina) to compare binding affinity with cytochrome P450 enzymes or kinases. Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions .

- Case Study : Replace difluoromethoxy with methoxy in analogs and assess IC₅₀ shifts in enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate studies using standardized assays (e.g., NIH/3T3 cytotoxicity or HEK293 receptor activation).

- Bias Assessment : Apply risk-of-bias tools (e.g., Table C-6/C-7 in ) to evaluate dose randomization and outcome reporting in conflicting studies .

- Meta-Analysis : Pool data from independent labs (e.g., liver microsomal stability assays) and perform heterogeneity testing (I² statistic) .

Q. What strategies optimize metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Models : Use human hepatocyte incubations with LC-MS/MS to quantify metabolite formation (e.g., oxidative defluorination) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) adjacent to difluoromethoxy to slow CYP450-mediated degradation .

- Half-Life Prediction : Apply physiologically based pharmacokinetic (PBPK) modeling using GastroPlus® .

Q. How to design a toxicological risk assessment framework for this compound?

- Methodological Answer :

- Stepwise Protocol :

Acute Toxicity : OECD Guideline 423 (oral administration in rodents; monitor hepatic/renal biomarkers) .

Genotoxicity : Ames test (TA98/TA100 strains ± metabolic activation) .

Environmental Fate : Use EPI Suite™ to predict biodegradation and bioaccumulation .

- Confounding Factors : Address interspecies variability via cross-species PBPK modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.